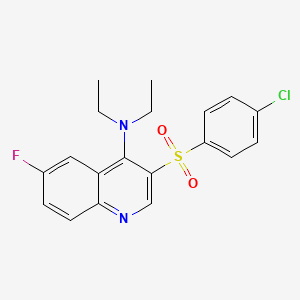

3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE

Description

3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE is a chemical compound with the molecular formula C19H18ClFN2O2S and a molecular weight of 392.87.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2S/c1-3-23(4-2)19-16-11-14(21)7-10-17(16)22-12-18(19)26(24,25)15-8-5-13(20)6-9-15/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLNPZQLQXCZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with the chlorophenyl and diethylamine groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline core.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(4-chlorophenyl)sulfonyl-N,N-diethylquinolin-4-amine: Lacks the fluorine atom, which may affect its chemical properties and biological activities.

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-chloroquinolin-4-amine:

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-N,N-DIETHYL-6-FLUOROQUINOLIN-4-AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for pharmaceutical research.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N,N-diethyl-6-fluoroquinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluoroquinoline core : A bicyclic structure that is known for its antimicrobial properties.

- Chlorobenzenesulfonyl group : This moiety may enhance the compound's reactivity and biological interactions.

The molecular formula is C17H19ClF2N2O2S, with a molecular weight of approximately 388.85 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with enzyme function, particularly those involved in bacterial folic acid synthesis.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A series of in vitro studies were conducted to evaluate the antimicrobial efficacy of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 16 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with skin infections.

Cytotoxicity Studies

To assess the safety profile of the compound, cytotoxicity assays were performed on human cell lines. The following table presents the IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Vero (monkey kidney cells) | >100 |

The data suggest that while the compound exhibits some cytotoxic effects against cancer cell lines, it remains relatively non-toxic to normal Vero cells at higher concentrations.

Case Studies

- Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound in overcoming resistance mechanisms in Staphylococcus aureus. It was found that the compound could restore sensitivity to methicillin-resistant strains when used in combination with beta-lactam antibiotics.

- In Vivo Efficacy : An animal model study demonstrated that administration of the compound significantly reduced bacterial load in infected mice compared to controls, supporting its potential as a therapeutic agent for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.